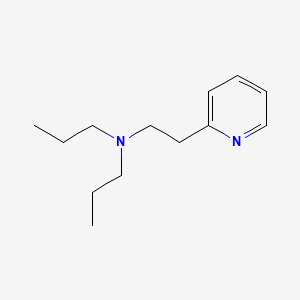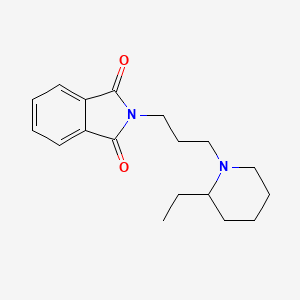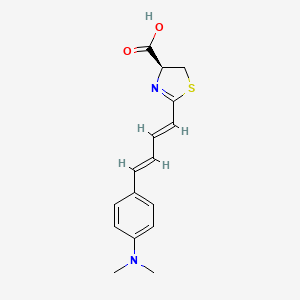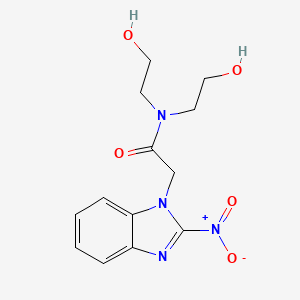![molecular formula C16H16N2O4S B14012992 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate CAS No. 84396-06-5](/img/structure/B14012992.png)
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate is a chemical compound that features a benzimidazole moiety, which is known for its significant biological and pharmacological activities. Benzimidazole derivatives have been extensively studied due to their diverse applications in medicinal chemistry, including their roles as antiviral, anticancer, and antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate typically involves the reaction of 2-(4-hydroxyphenyl)-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation and reduction: The benzimidazole ring can participate in redox reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate has been investigated for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-1H-benzimidazole
- 2-(4-methylphenoxy)ethyl-1H-benzimidazole
- 2-(4-chlorophenoxy)ethyl-1H-benzimidazole
Uniqueness
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its solubility and reactivity compared to other benzimidazole derivatives. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological studies .
Properties
CAS No. |
84396-06-5 |
|---|---|
Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C16H16N2O4S/c1-23(19,20)22-11-10-21-13-8-6-12(7-9-13)16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
InChI Key |
JVPKJNHXRJNSAN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


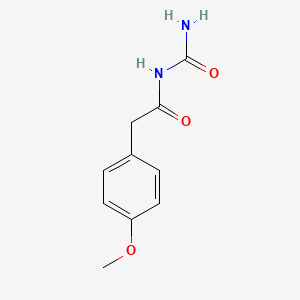
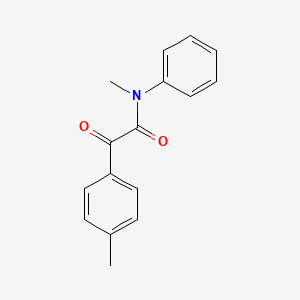


![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
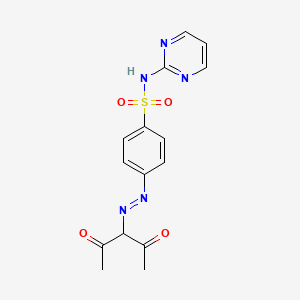

![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
